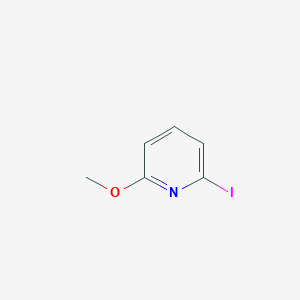![molecular formula C8H9NO2 B069196 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one CAS No. 170487-35-1](/img/structure/B69196.png)
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one and related compounds typically involves reactions that include the use of hydroxylamine hydrochloride and various aldehydes or ketones. A notable method includes the reaction of 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride to produce new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles with mesomorphic properties (Bezborodov et al., 2003).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively investigated through spectroscopic methods and quantum chemical calculations. Studies have examined the vibrational frequencies, molecular electrostatic potential (MEP), and the highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) gaps, providing insights into the electronic properties and reactivity of these molecules. The molecular structure and its correlation with the mesomorphic and photophysical properties are critical for understanding the material's behavior in different conditions (Gökce et al., 2014).
Chemical Reactions and Properties
Isoxazoles, including 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one, undergo various chemical reactions that are central to their application in synthetic chemistry. These reactions include N-bromosuccinimide (NBS)-promoted synthesis, highlighting the versatility of these compounds in forming α,β-unsaturated isoxazol-5(4H)-ones under mild conditions. The study of these reactions provides valuable information for designing new synthetic routes and understanding the reaction mechanisms involved in isoxazole chemistry (Kiyani et al., 2015).
Physical Properties Analysis
The physical properties of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one derivatives, such as their liquid crystalline behavior, have been a subject of interest. These studies contribute to the development of new materials with potential applications in displays, sensors, and other technologies. The characterization of their mesomorphic properties, including phase transitions and thermal stability, are essential aspects of this research area (Bezborodov et al., 2003).
科学的研究の応用
Photocatalysis and Larvicidal Activity
Isoxazole derivatives, including 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one, have been synthesized through photocatalytic methods. Notably, a study demonstrated the continuous flow photochemical synthesis of isoxazole-5(4H)-ones via organic photoredox catalysis. This process yielded compounds with significant larvicidal activity against Aedes aegypti, showcasing their potential in developing bioactive molecules for agrochemical and pharmaceutical applications (Sampaio et al., 2023).
Mesomorphic Properties
Research into the synthesis and mesomorphic properties of new liquid crystalline isoxazole derivatives, including 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles, has highlighted their potential in materials science. These compounds exhibit unique mesomorphic (liquid crystalline) properties, making them candidates for advanced material applications (Bezborodov et al., 2003).
Synthetic Applications
The versatility of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one derivatives as building blocks in synthetic organic chemistry has been extensively documented. A review covered recent synthetic advances, emphasizing their role in the development of biologically significant heterocyclic compounds. This underscores their importance in the synthesis of novel compounds with potential therapeutic applications (Patel, 2017).
Green Chemistry Approaches
The use of natural acidic media, like Averrhoa bilimbi extract, for the synthesis of isoxazol-5(4H)-ones, including 3-Methyl derivatives, showcases an eco-friendly approach to chemical synthesis. This method provides a sustainable and cleaner alternative to traditional synthetic routes, with the added benefits of excellent yields and minimal environmental impact (Patil et al., 2021).
特性
IUPAC Name |
3-methyl-5,6-dihydro-4H-1,2-benzoxazol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCIDTWKVUUAJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)


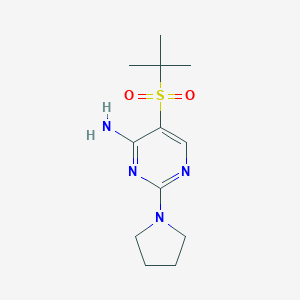
![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)
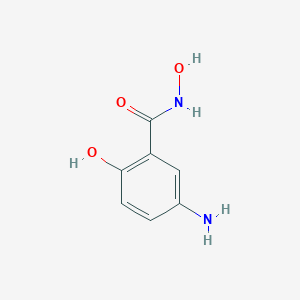
![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)
![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)
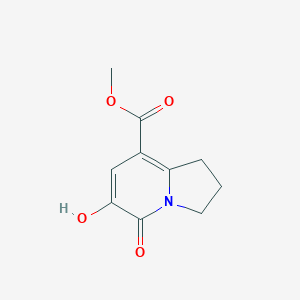
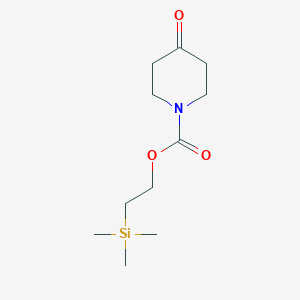
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
